molecular formula C16H13N3O2 B4554856 2-IMINO-N-[(PYRIDIN-4-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

2-IMINO-N-[(PYRIDIN-4-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4554856
M. Wt: 279.29 g/mol
InChI Key: KOSFFOPNHSIZDA-UHFFFAOYSA-N
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Description

2-IMINO-N-[(PYRIDIN-4-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H13N3O2 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-imino-N-(4-pyridinylmethyl)-2H-chromene-3-carboxamide is 279.100776666 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

2-Imino-2H-chromene-3-carboxamides represent a class of compounds synthesized through eco-friendly approaches, including Knoevenagel condensation and further modifications leading to 2-oxochromenes or other derivatives. These methods emphasize atom economy and mild reaction conditions, showcasing the compound's versatility in organic synthesis (Proença & Costa, 2008). Additionally, innovative one-pot domino synthesis techniques have been developed for creating 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, further expanding the chemical utility of 2-imino-2H-chromene-3-carboxamides (Gyuris et al., 2011).

Antimicrobial and Antifungal Applications

Several studies have investigated the antimicrobial and antifungal potentials of 2-imino-2H-chromene-3-carboxamide derivatives. These compounds have shown significant activity against various bacterial and fungal strains, with some demonstrating comparable or superior efficacy to standard drugs. This highlights their potential as novel antimicrobial agents (Zhuravel et al., 2005).

Cytotoxic Properties Against Cancer Cell Lines

Research has also explored the cytotoxic effects of 2-imino-2H-chromene-3-carboxamide derivatives against human cancer cell lines, including MCF-7, PC-3, A-549, and Caco-2. These studies have identified compounds with potent activity, offering insights into the therapeutic potential of these molecules in oncology. The structure-activity relationships derived from these investigations could inform the design of new anticancer drugs (Gill, Kumari, & Bariwal, 2016).

Synthetic Utility and Chemical Diversity

The synthetic versatility of 2-imino-2H-chromene-3-carboxamides is further illustrated by their use in producing a wide array of chromene-based compounds, including fused and substituted chromenes, through reactions with various aldehydes, active nitriles, and ylidene derivatives. These synthetic pathways underscore the compound's role as a foundational building block in creating chemically diverse entities with potential biological activities (El-Sayed, 2006).

Properties

IUPAC Name

2-imino-N-(pyridin-4-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-15-13(9-12-3-1-2-4-14(12)21-15)16(20)19-10-11-5-7-18-8-6-11/h1-9,17H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSFFOPNHSIZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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